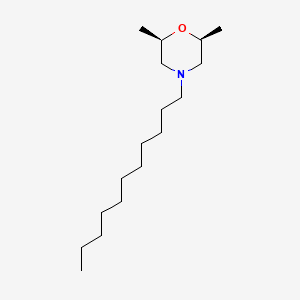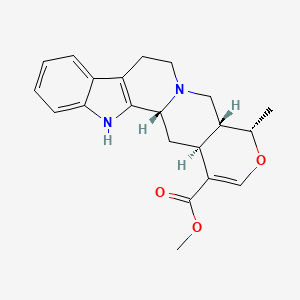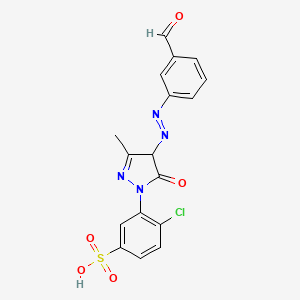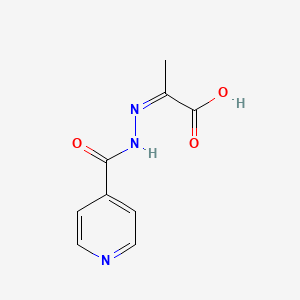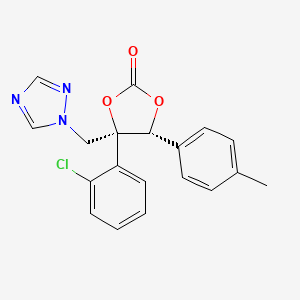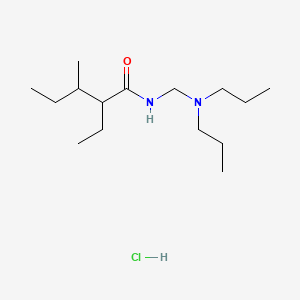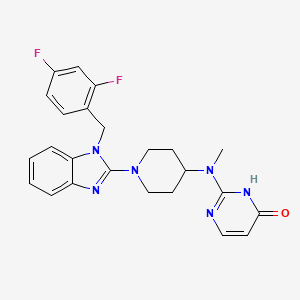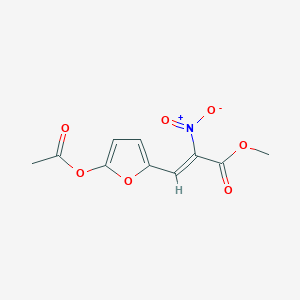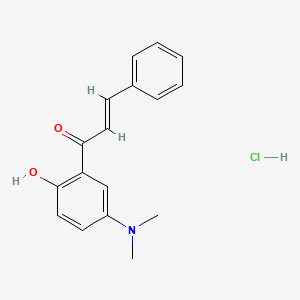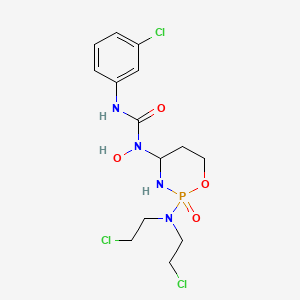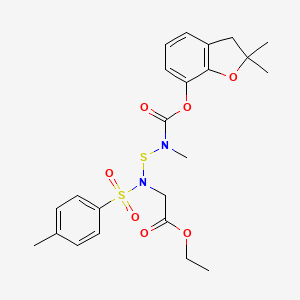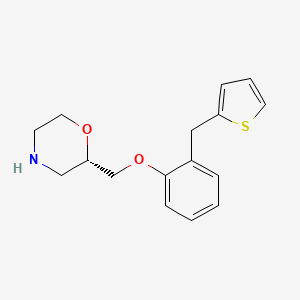
Teniloxazine, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Initially investigated as a neuroprotective and nootropic agent for the treatment of cerebrovascular insufficiency in the 1980s, it was ultimately developed and approved as an antidepressant . Teniloxazine acts as a potent norepinephrine reuptake inhibitor with fair selectivity over the serotonin and dopamine transporters, and also behaves as an antagonist of the 5-HT2A receptor .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Teniloxazine involves several key steps:
Amide Formation: The reaction between 1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol and Chloroacetylchloride gives an intermediate compound.
Ring Closure: In the presence of sodium metal, the ring morpholine is closed.
Lactam Reduction: Reduction with lithium aluminium hydride affords 4-Benzyl-2-{2-[(thiophen-2-yl)methyl]phenoxy}methylmorpholine.
Urethane Formation: Treatment with Ethyl chloroformate gives the urethane.
Hydrolysis: Hydrolysis of the carbamate in the presence of barium hydroxide completes the synthesis of Teniloxazine.
Industrial Production Methods
Industrial production of Teniloxazine follows similar synthetic routes but involves scaling up the reactions and optimizing conditions for higher yields and purity. Strict quality control measures are essential to ensure the safety and efficacy of the final product .
化学反应分析
Types of Reactions
Teniloxazine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminium hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
科学研究应用
Chemistry: Used as a reference compound in studies of norepinephrine reuptake inhibitors.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Approved as an antidepressant and studied for its potential use in treating cerebrovascular insufficiency and dementia
Industry: Used in the development of new pharmaceuticals and as a model compound in drug design.
作用机制
Teniloxazine exerts its effects primarily by inhibiting the reuptake of norepinephrine, thereby increasing its levels in the synaptic cleft. It also has moderate effects on serotonin and dopamine reuptake and acts as an antagonist of the 5-HT2A receptor . These actions contribute to its antidepressant and neuroprotective properties.
相似化合物的比较
Similar Compounds
Bifemelane: Another norepinephrine reuptake inhibitor with neuroprotective properties.
Indeloxazine: Similar in structure and function, used for its antidepressant and neuroprotective effects.
Uniqueness
Teniloxazine is unique in its balanced inhibition of norepinephrine, serotonin, and dopamine reuptake, along with its antagonistic effects on the 5-HT2A receptor. This combination of actions makes it particularly effective as an antidepressant and neuroprotective agent .
属性
CAS 编号 |
901119-84-4 |
|---|---|
分子式 |
C16H19NO2S |
分子量 |
289.4 g/mol |
IUPAC 名称 |
(2S)-2-[[2-(thiophen-2-ylmethyl)phenoxy]methyl]morpholine |
InChI |
InChI=1S/C16H19NO2S/c1-2-6-16(19-12-14-11-17-7-8-18-14)13(4-1)10-15-5-3-9-20-15/h1-6,9,14,17H,7-8,10-12H2/t14-/m0/s1 |
InChI 键 |
OILWWIVKIDXCIB-AWEZNQCLSA-N |
手性 SMILES |
C1CO[C@@H](CN1)COC2=CC=CC=C2CC3=CC=CS3 |
规范 SMILES |
C1COC(CN1)COC2=CC=CC=C2CC3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


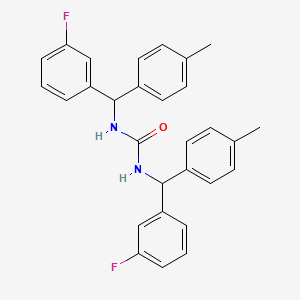
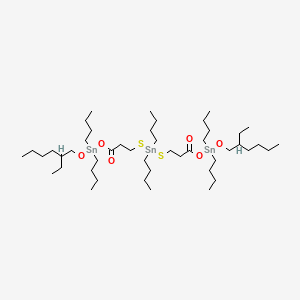
![3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12713640.png)
